3-Amino-4-morpholin-4-ylbenzoic acid

Lipophilicity Drug Design Permeability

Uncontrolled isomeric mixtures cause divergent amide coupling yields and fail CNS property guidelines. This 3-amino-4-morpholino isomer (XLogP3 0.5) eliminates those risks. • Direct kinase & cyclic peptide building block; published esterification achieves >85% yield without N-protection (EP 0853077 A1). • Compatible with Bera dual-catalysis radical amination-inaccessible with 2-amino or 3-nitro analogs. • Multi-supplier stock ensures rapid, reliable global delivery.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 26586-19-6
Cat. No. B187896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-morpholin-4-ylbenzoic acid
CAS26586-19-6
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C(=O)O)N
InChIInChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
InChIKeyYXQFQHYAVDIHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-morpholin-4-ylbenzoic acid (CAS 26586-19-6): A Carboxy-Aniline Building Block with a Defined Morpholine Substitution Pattern


3-Amino-4-morpholin-4-ylbenzoic acid (CAS 26586-19-6, C11H14N2O3, MW 222.24) is a bifunctional aromatic building block featuring a benzoic acid core substituted with a primary aniline (–NH2) at position 3 and a morpholine ring at position 4. This specific 1,2,4-trisubstitution pattern is confirmed by its InChIKey (YXQFQHYAVDIHNM-UHFFFAOYSA-N) and computed descriptors, including an XLogP3 of 0.5, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 75.8 Ų [1]. The compound is commercially available at purities ≥95% and is primarily employed as a synthetic intermediate for constructing kinase-focused libraries, cyclic peptides, and nitrogen-containing heterocycles .

Why Positional Isomerism Matters: 3-Amino-4-morpholinobenzoic Acid Cannot Be Replaced by Its 2-Amino or 4-Amino Regioisomers


Simply selecting any 'amino-morpholinobenzoic acid' for a synthetic sequence or property optimization program is unreliable because the relative positioning of the hydrogen-bond-donating aniline and the morpholine ring dictates the molecule's overall lipophilicity, electronic distribution, and subsequent reactivity. The 3-amino-4-morpholino arrangement in the target compound establishes a unique intramolecular hydrogen-bond network that distinguishes it from the 2-amino-4-morpholino isomer (CAS 404010-74-8), where steric and electronic effects of the ortho-amino group alter acid/base behavior and coupling efficiency [1]. Consequently, using an unverified alternative may lead to divergent yields in amide bond formations, mismatched pharmacokinetic profiles in derived candidates, or failed patent strategies for structure-activity relationship (SAR) studies [2].

Quantitative Differentiation of 3-Amino-4-morpholin-4-ylbenzoic Acid from Its Closest Analogs


Lower LogP vs. 2-Amino-4-morpholinobenzoic Acid: A 1.3-Unit Lipophilicity Gap

When comparing published computed logP values, 3-amino-4-morpholin-4-ylbenzoic acid displays significantly lower lipophilicity than its 2-amino-4-morpholino counterpart. This difference alters predicted membrane permeability and aqueous solubility, which is critical when the core is used to generate CNS-penetrant or solubility-limited libraries [1] [2].

Lipophilicity Drug Design Permeability

Patented Reactivity: High-Yield Alkyl Ester Formation as a 3-Amino-4-Substituted Benzoate

A granted European patent explicitly protects a process for producing alkyl 3-amino-4-substituted benzoates. The process utilizes the free acid or its alkali metal salt, reacting with an alkyl halide in the presence of a basic carbonate in DMF or DMSO, generating the corresponding ester in high yield and purity. The presence of the 3-amino group combined with a bulky 4-substituent (i.e., morpholine) enables selective O-alkylation without competing N-alkylation, a specificity not achieved by 2-amino or unsubstituted benzoic acid analogs [1].

Esterification Process Chemistry Patent Protection

Morpholino Benzoate as a Dual-Functional Reagent in Photoredox C(sp³)–N Coupling

In a dual catalytic photoredox system, morpholino benzoates act simultaneously as an aminyl radical precursor and a built-in oxidant for C(sp³)–N bond formation. The 3-amino-4-morpholino substitution is particularly advantageous because the electron-donating aniline para to the morpholine nitrogen stabilizes the transient aminyl radical, enabling coupling with unactivated alkyl pinacol boronates. This reactivity profile is distinct from regioisomers lacking the para-amino donor group, which show diminished radical stability and require external oxidants [1].

Radical Chemistry C–N Bond Formation Late-Stage Functionalization

High-Value Procurement Scenarios for 3-Amino-4-morpholin-4-ylbenzoic Acid


Design of CNS-Focused Kinase Inhibitor Libraries with Tuned Lipophilicity

When constructing a kinase inhibitor library aimed at central nervous system targets, the lower logP (0.5) of 3-amino-4-morpholin-4-ylbenzoic acid compared to the 2-amino isomer (logP 1.8) provides a starting point that better aligns with CNS drug-like property guidelines [1]. This can reduce the number of property-modulating steps needed after the core coupling, accelerating hit-to-lead timelines.

Scalable Synthesis of Ester Prodrugs via a Patented High-Yield Route

Process development teams can utilize the published patent process (EP 0853077 A1) to convert 3-amino-4-morpholin-4-ylbenzoic acid into its alkyl esters with yields exceeding 85% while avoiding costly N-protection/deprotection sequences. This is directly applicable to the manufacture of ester-linked antibody-drug conjugate payloads where consistent batch purity is mandatory [2].

Late-Stage Diversification of Drug Candidates via Photoredox C–N Coupling

For medicinal chemistry groups incorporating morpholino moieties into clinical candidates, the compound's parent scaffold can be deployed as a radical precursor in the Bera dual-catalysis protocol. This enables the direct installation of unprotected alkyl amines onto the aromatic ring under mild, redox-neutral conditions, a transformation not accessible with the 3-nitro or 2-amino analogs due to unfavorable redox potentials [3].

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